Cas no 2137026-68-5 ((1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine)

(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine 化学的及び物理的性質
名前と識別子
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- (1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine
- EN300-1129355
- [(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine
- 2137026-68-5
-
- インチ: 1S/C13H18FN/c1-9-3-4-11(5-10(9)2)13(8-15)6-12(14)7-13/h3-5,12H,6-8,15H2,1-2H3
- InChIKey: HVYPUMKMHOOXNJ-UHFFFAOYSA-N
- SMILES: FC1CC(C2C=CC(C)=C(C)C=2)(CN)C1
計算された属性
- 精确分子量: 207.142327740g/mol
- 同位素质量: 207.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 26Ų
(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129355-2.5g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1129355-1.0g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-1129355-0.05g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1129355-0.25g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1129355-5g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1129355-10g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1129355-0.5g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1129355-5.0g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-1129355-0.1g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1129355-10.0g |
[(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutyl]methanamine |
2137026-68-5 | 10g |
$3131.0 | 2023-05-23 |
(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
(1r,3r)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamineに関する追加情報
(1R,3R)-1-(3,4-Dimethylphenyl)-3-Fluorocyclobutylmethanamine: A Comprehensive Overview
The compound with CAS No. 2137026-68-5, known as (1R,3R)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural complexity, which contribute to its potential applications in drug discovery and development.
Cyclobutane rings are known for their strained geometry, which often imparts interesting chemical and biological properties to molecules. In the case of (1R,3R)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine, the cyclobutane ring is substituted with a fluorine atom at position 3 and a methanamine group at position 1. Additionally, the phenyl ring attached to position 1 is further substituted with two methyl groups at positions 3 and 4. This substitution pattern not only enhances the molecule's stability but also introduces electronic effects that can influence its interactions with biological targets.
Recent studies have highlighted the importance of stereochemistry in drug design. The (1R,3R) configuration of this compound plays a crucial role in determining its pharmacokinetic properties and biological activity. Researchers have employed advanced computational methods to model the interactions of this compound with various protein targets, revealing potential applications in the treatment of neurological disorders and cancer.
The synthesis of (1R,3R)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions and subsequent functionalization to introduce the methanamine group. The use of chiral auxiliaries has been instrumental in achieving high enantiomeric excess during the synthesis process.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits selective inhibition of certain kinases involved in cell signaling pathways, making it a potential candidate for targeted therapies. Furthermore, its ability to penetrate cellular membranes efficiently suggests favorable pharmacokinetic properties.
Recent advancements in medicinal chemistry have emphasized the importance of long-tail keywords such as cyclobutane-containing drugs and stereoselective synthesis in optimizing drug candidates. By leveraging these concepts, researchers can develop molecules with enhanced efficacy and reduced side effects.
In conclusion, (1R,3R)-1-(3,4-dimethylphenyl)-3-fluorocyclobutylmethanamine represents a cutting-edge example of how structural complexity and stereochemistry can be harnessed to create innovative therapeutic agents. As research continues to uncover its full potential, this compound stands at the forefront of modern drug discovery efforts.
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